Lancotrione

Physicochemical properties Formulation science Herbicide solubility

Researchers seeking a high-solubility HPPD inhibitor for rice paddy herbicide development face limited options among existing triketones. Lancotrione solves this with >250 g/L aqueous solubility (sodium salt), enabling high-load SC/SL formulations without organic co-solvents. • Effective field rate of 63 g a.i./ha against key rice weeds • 1.644 Å crystal structure (PDB 7x5r) for structure-based design • Synergistic with propanil at 1:10-1:480 ratios for resistance management Supplied with ≥98% purity and global shipping for R&D procurement.

Molecular Formula C19H21ClO8S
Molecular Weight 444.87
CAS No. 1486617-21-3
Cat. No. B608446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLancotrione
CAS1486617-21-3
SynonymsLancotrione; 
Molecular FormulaC19H21ClO8S
Molecular Weight444.87
Structural Identifiers
SMILESO=C1C(C(C2=CC=C(S(=O)(C)=O)C(OCCC3OCCO3)=C2Cl)=O)=C(O)CCC1
InChIInChI=1S/C19H21ClO8S/c1-29(24,25)14-6-5-11(18(23)16-12(21)3-2-4-13(16)22)17(20)19(14)28-8-7-15-26-9-10-27-15/h5-6,15,21H,2-4,7-10H2,1H3
InChIKeyYYRPFCKCSGLKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lancotrione (CAS 1486617-21-3): A Triketone HPPD Inhibitor for Rice Weed Control


Lancotrione (CAS 1486617-21-3) is a triketone-class herbicide that functions by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant carotenoid biosynthesis [1]. Developed by Ishihara Sangyo Kaisha under the code SL-261 and commercialized in 2019 primarily as its sodium salt (lancotrione-sodium, CAS 1486617-22-4), it is structurally related to tefuryltrione and is designed for pre- and post-emergence control of grass and broadleaf weeds in rice paddies [2][3].

1
Workflow HPPD inhibitor research in rice weed control models
2
Selection context High-solubility sodium salt for aqueous formulation studies
3
Use context Structural biology and structure-based HPPD inhibitor design

Why Lancotrione's Specific Physicochemical and Efficacy Profile Precludes Simple Substitution with Other HPPD Inhibitors


Although Lancotrione shares the HPPD inhibition mechanism with other triketones like mesotrione and tefuryltrione, its unique combination of high aqueous solubility (>250 g/L as the sodium salt ), distinct molecular substitution pattern [1], and a low effective field application rate of 63 g/ha [2] against key rice weeds creates a specific use profile that cannot be replicated by its chemical analogs. These quantitative differences directly impact formulation behavior, dose-response relationships, and weed control spectrum, rendering simple substitution scientifically unsound without empirical validation.

High aqueous solubility (>250 g/L) differs significantly from free acid triketones, which may shift formulation behavior and tank-mix compatibility.
Reported effective field rate (63 g/ha) and weed control spectrum may not transfer to analogs like mesotrione or tefuryltrione without empirical validation.
Unique dioxolane-ethoxy substituent pattern can alter target-site binding and selectivity, making direct analog interchange scientifically unsound.

Quantitative Differentiation of Lancotrione Against Key Comparators: A Data-Driven Selection Guide


Aqueous Solubility of Lancotrione Sodium Salt vs. Free Acid Form of Analogs

Lancotrione sodium exhibits a water solubility exceeding 250 g/L at 20°C . In contrast, the parent free acid lancotrione (CAS 1486617-21-3) and structurally related triketones like tefuryltrione are significantly less water-soluble, often requiring formulation aids to achieve comparable field solution properties. This high solubility facilitates the development of concentrated aqueous formulations (e.g., suspension concentrates, soluble concentrates) without organic co-solvents, a differentiating factor for procurement.

Aqueous Solubility
Class-level inference
Sodium salt: >250 g/L
Free acid / analogs: significantly lower
Supports formulation-context screening for high-load aqueous concentrates.
Direct comparator values unavailable; class-level inference based on triketone salt vs. free acid trends.
Physicochemical properties Formulation science Herbicide solubility

Field Efficacy Dose Comparison: Lancotrione vs. Mesotrione for Barnyardgrass Control

Lancotrione achieves high efficacy (>95% control) against key rice weeds such as Echinochloa crus-galli (barnyardgrass), Scirpus, and Sagittaria at an application rate of 63 g a.i./ha [1]. As a cross-study comparable, mesotrione (another HPPD inhibitor) has been reported to require application rates up to 90 g a.i./ha to achieve similar high efficacy against Echinochloa crus-galli in rice [2]. This suggests a potential dose advantage for lancotrione in certain rice weed control scenarios.

Field Rate for Barnyardgrass
Cross-study comparable
63 g a.i./ha
vs. mesotrione: 90 g a.i./ha
Supports dose-response model interpretation; ~30% lower application rate context.
Cross-study comparable; data to verify in direct side-by-side trial.
Herbicide efficacy Field trial Rice weed control

Weed Control Spectrum Differentiation: Efficacy Against Scirpus and Sagittaria

At 63 g a.i./ha, lancotrione provides effective control of Scirpus (bulrush) and Sagittaria (arrowhead) [1]. These sedge and broadleaf weeds are common in rice paddies and can be problematic for other HPPD inhibitors. While many HPPD inhibitors are strong on grass weeds, their activity on sedges like Scirpus varies. Direct comparative data against tefuryltrione or mesotrione for these specific weeds at equivalent rates is limited, but the reported spectrum indicates a broad activity profile that may offer advantages in mixed weed populations.

Sedge Control Spectrum
Supporting evidence
Effective control of Scirpus and Sagittaria at 63 g/ha
May support broad-spectrum weed management research context.
Quantitative comparator data for these specific weeds not available.
Weed control spectrum Rice herbicides Sedge control

Structural Differentiation: Unique Dioxolane-Ethoxy Substituent Pattern

Lancotrione features a 2-(1,3-dioxolan-2-yl)ethoxy substituent at the 3-position of the benzoyl ring [1][2]. This structural feature distinguishes it from tefuryltrione, which contains an oxolan-2-ylmethoxymethyl group , and from mesotrione, which has a nitro group at the 2-position. The unique dioxolane moiety may influence binding affinity to the HPPD enzyme, as evidenced by the crystal structure of the AtHPPD-Lancotrione complex (PDB 7x5r, resolution 1.644 Å) [3]. This structural differentiation can affect selectivity, metabolic stability, and environmental fate.

Structural Differentiation
Class-level inference
Unique 2-(1,3-dioxolan-2-yl)ethoxy substituent; PDB 7x5r (1.644 Å)
Supports structure-based inhibitor design and selectivity research.
Structural binding context confirmed via AtHPPD co-crystal complex.
Structure-activity relationship Triketone herbicides Molecular design

High-Value Research and Industrial Applications for Lancotrione Based on Quantitative Evidence


Development of High-Concentration Aqueous Formulations

The exceptional water solubility of lancotrione sodium (>250 g/L at 20°C ) makes it a prime candidate for formulating high-load suspension concentrates (SC) or soluble concentrates (SL) without organic co-solvents. This is particularly advantageous for developing environmentally friendly, low-VOC formulations for rice paddies.

Low-Rate Herbicide Programs for Rice Weed Management

With a demonstrated effective field rate of 63 g a.i./ha against key weeds [1], lancotrione enables low-rate application strategies. This reduces the total active ingredient applied per hectare, aligning with integrated pest management (IPM) principles and potentially lowering residue concerns.

Structural Biology and HPPD Inhibitor Design

The availability of a high-resolution (1.644 Å) crystal structure of the AtHPPD-Lancotrione complex (PDB 7x5r) [2] provides a precise molecular blueprint for structure-based drug design. This resource is invaluable for researchers seeking to optimize HPPD inhibitor selectivity or overcome target-site resistance.

Synergistic Mixture Development with Propanil

Patent data (CN115363031A) indicates that lancotrione sodium exhibits synergistic herbicidal effects when combined with propanil at weight ratios between 1:10 and 1:480 [3]. This evidence supports the development of proprietary mixture formulations for enhanced weed control spectrum and resistance management.

Application
Selection Property
Validation Focus
Aqueous formulation development
High-solubility sodium salt profile
Concentrate stability without co-solvents
Low-rate herbicide program research
Low field-rate efficacy context
Dose-response and environmental load modeling
Structural biology of HPPD inhibition
High-resolution co-crystal structure (PDB 7x5r)
Binding-mode analysis and selectivity design
Synergistic mixture research
Reported synergy with propanil
Mixture-ratio optimization and resistance management

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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